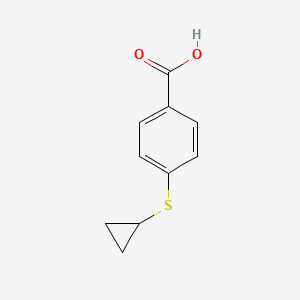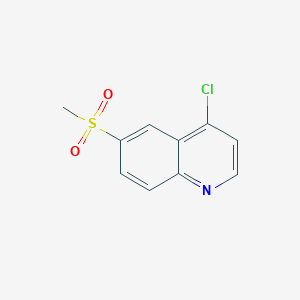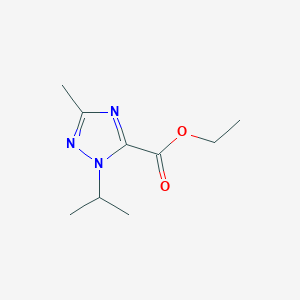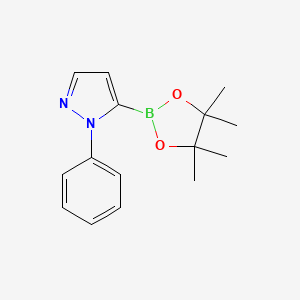
3-chloro-7,8-dihydroisoquinolin-5(6H)-one
概要
説明
3-Chloro-7,8-dihydroisoquinolin-5(6H)-one, commonly referred to as “3-Cl-DHIQ”, is an organic compound used in scientific research. It is a member of the isoquinolinone family and is widely used in chemical synthesis, drug discovery, and in the study of biochemical and physiological effects. 3-Cl-DHIQ is a versatile compound that can be used in a variety of laboratory experiments, providing researchers with a valuable tool for furthering their research.
科学的研究の応用
Synthesis and Transformation
3-chloro-7,8-dihydroisoquinolin-5(6H)-one serves as a key intermediate in the synthesis of various compounds. Innovative methods for the preparation of 7,8-dihydroquinoline-5(6H)-one and related compounds from 1,3-diketone, showcasing its significance in synthetic chemistry (Huang & Hartmann, 1998). Furthermore, it's used in the creation of 8-chloro-3,4-dihydroisoquinoline through processes that highlight its versatility for generating various aryl-3,4-dihydroisoquinolines, underscoring its utility in developing potential drug candidates (Hargitai et al., 2018).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one have been explored for their pharmacological properties. Compounds related to this chemical structure have been synthesized to evaluate their potential as dual inhibitors of Mycobacterium tuberculosis and influenza virus, demonstrating the compound's role in the development of multifunctional therapeutic agents (Marvadi et al., 2019). This highlights its importance in addressing infectious diseases through novel therapeutic strategies.
Molecular Binding Studies
The compound and its derivatives also play a role in molecular binding studies, such as the investigation into melatonin receptor agonists and antagonists. This research sheds light on the nature of binding sites and offers insights into the design of receptor-targeted drugs, underscoring the compound's relevance in neuropharmacology and receptor studies (Faust et al., 2000).
Chemical Sensing
Additionally, derivatives of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one have been employed in the development of chemosensors for metal ions. This application is crucial for environmental monitoring and analytical chemistry, indicating the compound's utility beyond pharmaceuticals into areas like environmental science and analytical methods (Prodi et al., 2001).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-7,8-dihydro-6H-isoquinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOENMMZAMPPISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C=C2C(=O)C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-7,8-dihydroisoquinolin-5(6H)-one | |
CAS RN |
1105662-39-2 | |
| Record name | 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)



![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)



![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)



